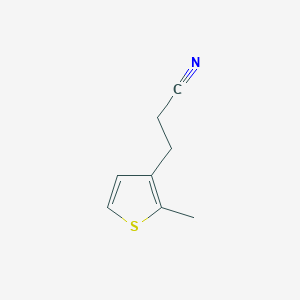
4-(2-Chloro-5-fluoropyrimidin-4-yl)benzoic acid
Vue d'ensemble
Description
4-(2-Chloro-5-fluoropyrimidin-4-yl)benzoic acid is a chemical compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a benzoic acid moiety attached to a pyrimidine ring substituted with chlorine and fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-5-fluoropyrimidin-4-yl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-5-fluoropyrimidine and benzoic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction. Common solvents include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts such as palladium on carbon (Pd/C) may be used.
Reaction Steps: The reaction involves the coupling of 2-chloro-5-fluoropyrimidine with benzoic acid through a nucleophilic substitution reaction. The reaction mixture is typically heated to a specific temperature and stirred for a certain period to ensure complete conversion.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize production costs. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Chloro-5-fluoropyrimidin-4-yl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions to modify its functional groups. For example, the benzoic acid moiety can be reduced to a benzyl alcohol derivative.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like DMF or DMSO.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd/C) and ligands in the presence of bases like triethylamine (TEA).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
4-(2-Chloro-5-fluoropyrimidin-4-yl)benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients (APIs).
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 4-(2-Chloro-5-fluoropyrimidin-4-yl)benzoic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((2-Chloro-5-fluoropyrimidin-4-yl)amino)ethanol
- TERT-BUTYL N-{3-[(2-CHLORO-5-FLUOROPYRIMIDIN-4-YL)AMINO]PHENYL}CARBAMATE
Uniqueness
4-(2-Chloro-5-fluoropyrimidin-4-yl)benzoic acid is unique due to the presence of both a benzoic acid moiety and a pyrimidine ring with chlorine and fluorine substitutions This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
Propriétés
Formule moléculaire |
C11H6ClFN2O2 |
|---|---|
Poids moléculaire |
252.63 g/mol |
Nom IUPAC |
4-(2-chloro-5-fluoropyrimidin-4-yl)benzoic acid |
InChI |
InChI=1S/C11H6ClFN2O2/c12-11-14-5-8(13)9(15-11)6-1-3-7(4-2-6)10(16)17/h1-5H,(H,16,17) |
Clé InChI |
OUHOADGJQWZRDE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NC(=NC=C2F)Cl)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
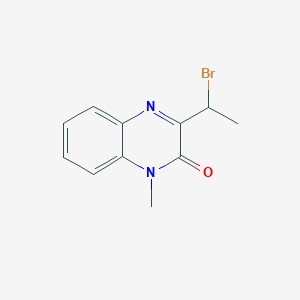
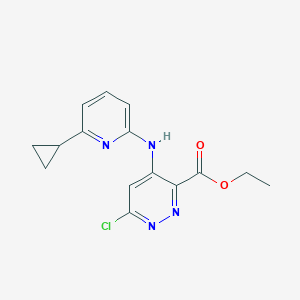
![1-[2-(4-Aminopiperidin-1-yl)ethyl]-7-methoxyquinoxalin-2(1H)-one](/img/structure/B8417626.png)

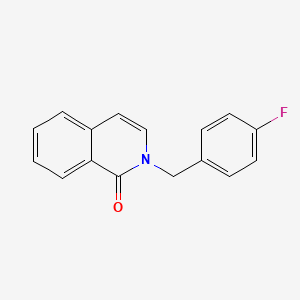
![2-Bromoacetyl-4,5,6,7-tetrahydrobenzo[b]thiophene](/img/structure/B8417652.png)
![3-[(Thiophen-2-ylmethyl)-amino]-benzoic acid methyl ester](/img/structure/B8417653.png)
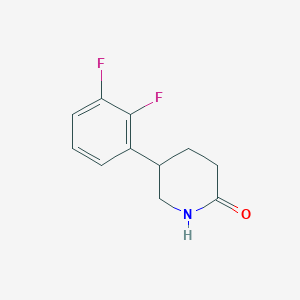
![5-Chloro-2-ethyl-13-(4-fluorophenoxymethyl)-9-methyl-2,4,9,15-tetraazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B8417660.png)
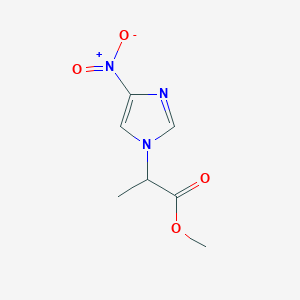
![1-Formyl-3-Hydroxy-9H-Pyrido[3,4-b]Indole](/img/structure/B8417677.png)

